molecular formula C13H12N2O7 B6331659 Methyl 2-(3-(6-nitrobenzo[3,4-d]1,3-dioxolen-5-yl)prop-2-enoylamino)acetate CAS No. 820977-00-2

Methyl 2-(3-(6-nitrobenzo[3,4-d]1,3-dioxolen-5-yl)prop-2-enoylamino)acetate

Cat. No. B6331659
CAS RN: 820977-00-2
M. Wt: 308.24 g/mol
InChI Key: FPYSMOUHESYIOQ-NSCUHMNNSA-N
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Description

Methyl 2-(3-(6-nitrobenzo[3,4-d]1,3-dioxolen-5-yl)prop-2-enoylamino)acetate, also known as MNBD, is a synthetic compound derived from nitrobenzene. It is a nitrobenzene derivative that has been used in a variety of scientific research applications and has been studied for its biochemical and physiological effects. MNBD is a relatively new compound and is still being studied for its potential applications and benefits.

Scientific Research Applications

Methyl 2-(3-(6-nitrobenzo[3,4-d]1,3-dioxolen-5-yl)prop-2-enoylamino)acetate has been studied for its potential applications in scientific research. It has been used in a variety of experiments, including those involving the synthesis of other compounds, the development of new drugs, and the study of biochemical and physiological effects. This compound has also been studied for its ability to act as an antioxidant, as well as its potential to act as an anti-inflammatory agent.

Mechanism of Action

The exact mechanism of action of Methyl 2-(3-(6-nitrobenzo[3,4-d]1,3-dioxolen-5-yl)prop-2-enoylamino)acetate is still being studied. However, it is believed that this compound binds to certain proteins and enzymes in the body, which can lead to changes in biochemical and physiological processes. It is also believed that this compound can act as an antioxidant, which can help to protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been found to have anti-inflammatory properties, which can be beneficial in treating inflammatory conditions such as arthritis. This compound has also been studied for its ability to act as an antioxidant, which can help to protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

Methyl 2-(3-(6-nitrobenzo[3,4-d]1,3-dioxolen-5-yl)prop-2-enoylamino)acetate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, has a low toxicity profile, and is relatively stable. However, this compound can be expensive to purchase and may not be available in all countries. Additionally, this compound may not be suitable for use in all experiments, as its mechanism of action is still being studied.

Future Directions

There are several potential future directions for the use of Methyl 2-(3-(6-nitrobenzo[3,4-d]1,3-dioxolen-5-yl)prop-2-enoylamino)acetate. It could be studied further for its potential applications in drug development, as well as its potential to act as an antioxidant and anti-inflammatory agent. Additionally, this compound could be studied for its potential to act as a signal transduction inhibitor, as well as its potential to act as an enzyme inhibitor. It could also be studied for its potential to act as a chelator, which could be beneficial in treating certain diseases. Finally, this compound could be studied for its potential to act as a neuroprotective agent, which could be beneficial in treating certain neurological disorders.

Synthesis Methods

Methyl 2-(3-(6-nitrobenzo[3,4-d]1,3-dioxolen-5-yl)prop-2-enoylamino)acetate is synthesized through a multi-step process. The first step involves the reaction of nitrobenzene with ethylenediamine to form ethylenediaminonitrobenzene. This is then reacted with acetic anhydride to form this compound.

properties

IUPAC Name

methyl 2-[[(E)-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O7/c1-20-13(17)6-14-12(16)3-2-8-4-10-11(22-7-21-10)5-9(8)15(18)19/h2-5H,6-7H2,1H3,(H,14,16)/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYSMOUHESYIOQ-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C=CC1=CC2=C(C=C1[N+](=O)[O-])OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CNC(=O)/C=C/C1=CC2=C(C=C1[N+](=O)[O-])OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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